9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-12-7-9-13(10-8-12)19-22-20-21-14-4-2-5-15(25)17(14)18(24(20)23-19)16-6-3-11-26-16/h3,6-11,18H,2,4-5H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOFHZXTCLMOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesized derivatives, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex heterocyclic structure that combines a quinazolinone core with thiophene and tolyl substituents. This unique arrangement may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) against various pathogens have been reported. Some derivatives showed MIC values as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
- The activity of these compounds was compared favorably against standard antibiotics, indicating their potential as new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound has been evaluated against multiple human cancer cell lines:
- IC50 values for certain derivatives were found to be lower than that of Doxorubicin, a commonly used chemotherapeutic agent. For example:
The mechanism underlying the anticancer activity appears to involve the modulation of key oncogenes and tumor suppressor genes:
- Down-regulation of genes such as PALB2, BRCA1, and TP53 was observed in treated cancer cells . This suggests that the compound may interfere with critical pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Variations in substituents on the quinazolinone ring and thiophene moiety have been systematically studied.
- The presence of electron-donating or withdrawing groups significantly affects the potency and selectivity of the compounds against different biological targets .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antimicrobial Assays : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.
- Cell Viability Tests : In vitro assays on cancer cell lines demonstrated that modifications to the thiophene group could enhance cytotoxicity.
- Gene Expression Analysis : qRT-PCR studies indicated significant changes in gene expression profiles in treated cells compared to controls.
Chemical Reactions Analysis
Reaction Optimization
Optimized conditions for high yield (92%) include:
Impact of Reaction Time
| Time (h) | Conversion (%) | Yield (%) |
|---|---|---|
| 1 | 98 | 92 |
| 3 | 99 | 90 |
Spectroscopic Characterization
-
NMR Analysis :
-
X-ray Crystallography : The triazoloquinazoline core shows a dihedral angle of 2.52° between fused rings, with N—H⋯N and C—H⋯O hydrogen bonds stabilizing the crystal lattice .
Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | 2.52° |
| H-Bond Length | N1—H1⋯N3: 2.82 Å |
Mechanistic Insights
The reaction proceeds via:
-
Michael Addition : Amine attack on the α,β-unsaturated carbonyl.
-
Cyclization : Formation of the triazoloquinazoline ring under basic conditions.
-
Aromatization : UV irradiation facilitates dehydrogenation .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Triazoloquinazolinones exhibit tunable properties based on substituents. A comparative analysis of key derivatives is provided below:
Key Observations:
- Melting Points: Derivatives with halogen (e.g., 4-BrC₆H₄) or bulky groups exhibit higher thermal stability (>300°C), while hydroxyl-substituted analogs melt at lower temperatures (~260°C) .
- Synthetic Efficiency: Catalytic methods like NGPU (Nano-gold/PEG/Ultrasound) significantly improve yields (85–90%) and reduce reaction times (10–30 minutes) compared to traditional p-TSA (para-toluenesulfonic acid)-catalyzed routes (e.g., 40–50% yields, 60–120 minutes) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for preparing 9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one?
- The compound can be synthesized via multi-component reactions (MCRs) under solvent-free or catalytic conditions. For example, a deep eutectic solvent (DES) composed of glucose, pregabalin, and urea (NGPU) has been used to catalyze analogous triazoloquinazolinone derivatives, achieving high yields (85–92%) and reusability for six cycles without significant loss in efficiency . Ionic liquids like [Bmim]BF₄ have also facilitated rapid synthesis (12 minutes) of similar scaffolds via grinding solid reactants, avoiding harsh conditions .
Q. How is structural characterization of this compound performed to confirm its purity and regiochemistry?
- Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in the quinazolinone ring) .
- NMR (¹H/¹³C) : For regiochemical verification. For example, the thiophenyl substituent shows distinct aromatic protons (δ 6.8–7.5 ppm), while the p-tolyl group exhibits methyl protons at δ ~2.3 ppm .
- LC-MS : To validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening data exist for this scaffold?
- The triazoloquinazolinone core has shown selective agonism for RXFP4 receptors in CHO cells, demonstrated via cAMP inhibition, ERK1/2 phosphorylation, and calcium mobilization assays . Derivatives with thiophenyl groups may exhibit enhanced bioactivity due to sulfur’s electron-rich nature, though target-specific assays (e.g., kinase inhibition) are recommended for validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective receptor targeting?
- SAR studies on analogous scaffolds suggest:
- The p-tolyl group at position 2 enhances lipophilicity, improving membrane permeability .
- Substitution at the thiophen-2-yl moiety (e.g., halogenation) modulates electronic effects, influencing receptor binding .
- Chiral resolution of the tetrahydroquinazolinone ring impacts enantioselective bioactivity; HPLC with chiral columns is advised for separation .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use RXFP4 or related receptor crystal structures (PDB ID: N/A) to map interactions. The thiophenyl group may form π-S interactions with cysteine residues .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA ~80 Ų) and potential CYP450 interactions due to the triazole ring .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., RXFP4-overexpressing CHO cells) and endpoint measurements (e.g., HTRF vs. ELISA for cAMP) .
- Metabolic stability tests : Use liver microsomes to assess if metabolite interference affects activity .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Group-Assisted Purification (GAP) : Eliminates column chromatography by designing reactions where impurities remain in the mother liquor .
- Solvent-free mechanochemistry : Grinding reactants with catalysts like [Bmim]BF₄ reduces waste and energy consumption .
Q. How can regioselectivity challenges in functionalizing the triazoloquinazolinone core be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
